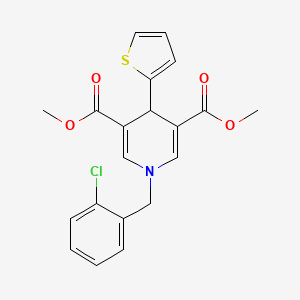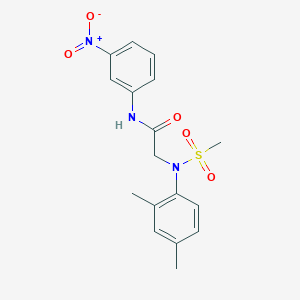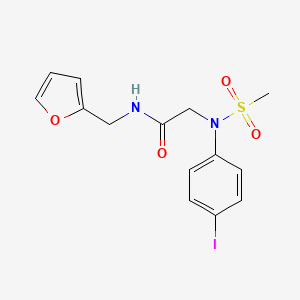
dimethyl 1-(2-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Übersicht
Beschreibung
Dimethyl 1-(2-chlorobenzyl)-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound with potential applications in scientific research. This compound is also known as CPT-10 and belongs to the class of pyridinecarboxylate derivatives. CPT-10 has been shown to have several interesting properties that make it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of CPT-10 is not yet fully understood. However, it has been suggested that CPT-10 may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that CPT-10 may work by inducing oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPT-10 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CPT-10 can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of certain genes that are involved in cancer progression. In vivo studies have shown that CPT-10 can inhibit the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CPT-10 is its potential as a novel anti-cancer agent. CPT-10 has been shown to be effective against breast cancer cells, which are notoriously difficult to treat. Another advantage of CPT-10 is its relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations to using CPT-10 in lab experiments. One of the main limitations is the lack of information about its mechanism of action. Without a clear understanding of how CPT-10 works, it is difficult to optimize its use in lab experiments. Another limitation is the lack of information about its toxicity and side effects. Further research is needed to determine the safety of CPT-10 for use in humans.
Zukünftige Richtungen
There are several potential future directions for research on CPT-10. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of CPT-10. Another area of interest is the investigation of the mechanism of action of CPT-10, which could lead to the development of more effective anti-cancer drugs. Further research is also needed to determine the safety and toxicity of CPT-10 in humans, which could pave the way for clinical trials.
Wissenschaftliche Forschungsanwendungen
CPT-10 has been studied for its potential applications in several areas of scientific research. One of the most promising areas is cancer research. CPT-10 has been shown to have anti-cancer properties, particularly against breast cancer cells. It has been suggested that CPT-10 may work by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death).
Eigenschaften
IUPAC Name |
dimethyl 1-[(2-chlorophenyl)methyl]-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4S/c1-25-19(23)14-11-22(10-13-6-3-4-7-16(13)21)12-15(20(24)26-2)18(14)17-8-5-9-27-17/h3-9,11-12,18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKGMTZTFVPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC=CS2)C(=O)OC)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-chlorophenyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3545986.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3546000.png)
![N-(4-fluorobenzyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3546006.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-N-benzylbenzamide](/img/structure/B3546020.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B3546028.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3546036.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3546039.png)
![N-(2,4-dichlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B3546043.png)
![2-[(2-cyanophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B3546049.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3546057.png)
![2-chloro-N-{4-[(3-chlorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B3546061.png)